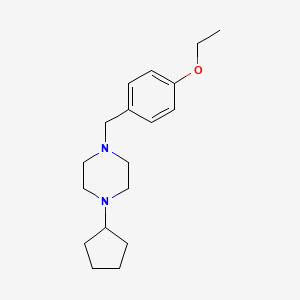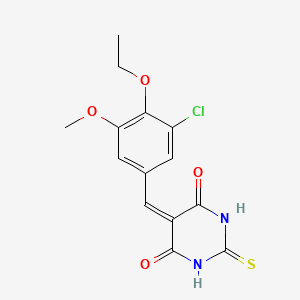![molecular formula C16H10BrClN4O3S B10888361 2-[(2E)-2-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-5-nitropyridine](/img/structure/B10888361.png)
2-[(2E)-2-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE is a complex organic compound that features a combination of bromine, chlorine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE typically involves multiple steps. The initial step often includes the formation of the furaldehyde derivative, followed by the introduction of the chlorophenylsulfanyl group. The final step involves the formation of the hydrazone by reacting the furaldehyde derivative with 2-(5-nitro-2-pyridyl)hydrazine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE include:
- 4-BROMO-2-CHLOROPHENOL
- 5-BROMO-2-CHLOROBENZALDEHYDE
- 4-CHLORO-2-NITROPHENYLHYDRAZONE
Uniqueness
The uniqueness of 4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10BrClN4O3S |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10BrClN4O3S/c17-14-7-12(25-16(14)26-13-4-1-10(18)2-5-13)9-20-21-15-6-3-11(8-19-15)22(23)24/h1-9H,(H,19,21)/b20-9+ |
InChI Key |
CGICQPHYZHTRMD-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10888282.png)

![1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10888288.png)

![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B10888301.png)
![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate](/img/structure/B10888306.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B10888325.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10888333.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)
![2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888353.png)
![4-(5-Bromothiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10888364.png)

